molecular formula C16H15N3O2S2 B3018971 N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1172959-44-2

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3018971
CAS No.: 1172959-44-2
M. Wt: 345.44
InChI Key: VVUVRZMFRNPLBI-UHFFFAOYSA-N
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Description

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an ethylthio-substituted benzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The ethylthio group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the thiophene and oxadiazole rings, along with the ethylthio-substituted benzyl group, makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14-18-19-16(21-14)17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVRZMFRNPLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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